3-Bromo-5-chloro-4-fluoropyridine
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Overview
Description
3-Bromo-5-chloro-4-fluoropyridine is a heterocyclic aromatic compound with the molecular formula C5H2BrClFN. It is a derivative of pyridine, where the hydrogen atoms at positions 3, 4, and 5 are substituted with bromine, chlorine, and fluorine atoms, respectively.
Scientific Research Applications
3-Bromo-5-chloro-4-fluoropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of agrochemicals and materials with specific properties.
Safety and Hazards
“3-Bromo-5-chloro-4-fluoropyridine” is associated with several hazard statements including H315, H319, and H335 . These indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and avoiding contact with skin and eyes .
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which 3-bromo-5-chloro-4-fluoropyridine belongs, are known to have interesting and unusual physical, chemical, and biological properties . They are less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent in the aromatic ring .
Mode of Action
It’s known that fluoropyridines can undergo various reactions, including nucleophilic substitution . For instance, 3,4-Difluoropyridine, a related compound, can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine .
Biochemical Pathways
Fluoropyridines are known to have potential applications in various biological contexts, including as potential imaging agents .
Result of Action
The introduction of fluorine atoms into lead structures is a common chemical modification in the search for new agricultural products having improved physical, biological, and environmental properties .
Action Environment
It’s known that the compound should be stored under inert gas at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-4-fluoropyridine typically involves halogenation reactions. One common method is the nucleophilic substitution reaction, where a pyridine derivative undergoes halogen exchange reactions. For instance, starting with 3-bromo-4-chloro-5-fluoropyridine, the synthesis can be achieved through the reaction of 3-bromo-4-chloropyridine with a fluorinating agent under controlled conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and the choice of solvents, are carefully controlled to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-chloro-4-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic and electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like potassium fluoride (KF) are used for fluorination reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be employed.
Coupling Reactions: Palladium catalysts are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with KF can yield fluorinated pyridine derivatives, while coupling reactions can produce biaryl compounds .
Comparison with Similar Compounds
- 3-Bromo-4-chloro-5-fluoropyridine
- 3-Bromo-5-chloro-2-fluoropyridine
- 2-Bromo-4-fluoropyridine
Properties
IUPAC Name |
3-bromo-5-chloro-4-fluoropyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClFN/c6-3-1-9-2-4(7)5(3)8/h1-2H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGTXZPKITUKHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)Br)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1335052-81-7 |
Source
|
Record name | 3-bromo-5-chloro-4-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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